molecular formula C11H11NO2 B2484772 (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol CAS No. 1159981-48-2

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol

Cat. No.: B2484772
CAS No.: 1159981-48-2
M. Wt: 189.214
InChI Key: STELOKFSEIFZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol and its derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid medium. These compounds significantly reduce the corrosion rate of mild steel, with their inhibition efficiencies increasing with concentration. They primarily act through adsorption on the metal surface, exhibiting mixed-type inhibition with cathodic predominance. The adsorption of these inhibitors on mild steel surfaces follows the Langmuir adsorption isotherm, with quantum chemical calculations supporting the experimental findings (Rahmani et al., 2018).

Crystal Structure Analysis

The synthesis and crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol have been characterized, revealing significant molecular conformation and packing stabilized by intermolecular interactions. This research contributes to understanding the structural dynamics of similar oxazol compounds (Dong & Huo, 2009).

Chiral Separation and Analysis

A novel triazole-based antitubercular compound, cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, with two chiral centers, has been studied for enantio-specific antitubercular activity. A chiral chromatographic method was developed for the analysis of this compound's stereoisomers, highlighting the potential for selective therapeutic applications and the importance of chiral purity in pharmaceutical development (Shekar et al., 2014).

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a significant hydrogen source and C1 synthon in chemical synthesis and energy technologies. It finds applications in N-methylation of amines and transfer hydrogenation of nitroarenes, utilizing methanol for selective transformations. This showcases the versatility of methanol in organic synthesis and its potential as a clean-burning fuel and energy carrier (Sarki et al., 2021).

Supramolecular Aggregation Study

Studies on the effects of substituents on molecular aggregation have been conducted, focusing on derivatives similar to this compound. These investigations provide insights into the photophysical properties and molecular interactions of these compounds, contributing to a deeper understanding of their behavior in various solvents and potential applications in material science and photophysics (Matwijczuk et al., 2016).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include synthesizing various oxazole derivatives and screening them for various biological activities .

Mechanism of Action

Properties

IUPAC Name

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STELOKFSEIFZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.